5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as BTEPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTEPT is a pyrimidine derivative that has been widely studied for its unique properties and potential applications in different fields such as pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects. It has also been found to possess antitumor activity against various types of cancer cells. This compound has been shown to inhibit the production of prostaglandins and other inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been found to exhibit excellent thermal stability and can be used as a flame retardant.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione is its ease of synthesis. This compound can be synthesized in a laboratory setting with ease. Another advantage of this compound is its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. However, there are also some limitations associated with the use of this compound in lab experiments. One of the limitations is the lack of understanding of its exact mechanism of action. Another limitation is the need for further research to fully understand its potential applications in different fields.
Future Directions
There are several future directions for research on 5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione. One of the future directions is to further study its potential applications in the field of pharmaceuticals. Another future direction is to study its potential applications in the field of materials science. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects associated with its use. Overall, this compound is a promising compound that has the potential to be used in various fields and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves the reaction of 2-amino-4,6-dioxypyrimidine with 1,3-benzothiazole-2-carboxylic acid hydrazide in the presence of acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting with ease.
Scientific Research Applications
5-(N-1,3-benzothiazol-2-ylethanehydrazonoyl)pyrimidine-2,4,6(1H,3H,5H)-trione has been widely studied for its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. In the field of pharmaceuticals, this compound has been found to exhibit potent anti-inflammatory and analgesic effects. It has also been found to possess antitumor activity against various types of cancer cells. This compound has also been studied for its potential applications in the field of materials science. It has been found to exhibit excellent thermal stability and can be used as a flame retardant. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
5-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-6(9-10(19)15-12(21)16-11(9)20)17-18-13-14-7-4-2-3-5-8(7)22-13/h2-5,9H,1H3,(H,14,18)(H2,15,16,19,20,21)/b17-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJBOTCXFUIYSI-FMQZQXMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2S1)/C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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